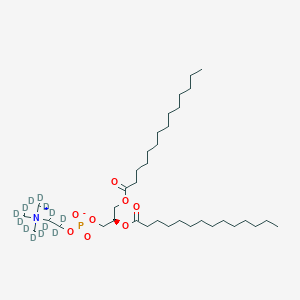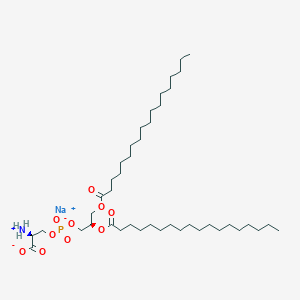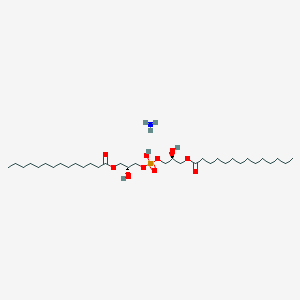
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13
Vue d'ensemble
Description
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 (DMPC-d13) is a deuterated form of DMPC, a phospholipid commonly found in cell membranes. DMPC-d13 is a valuable tool in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 has a wide range of applications in scientific research. One of the most common uses is as a model membrane in biophysical studies. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 can be used to study the structure and dynamics of lipid bilayers, as well as the interactions between lipids and proteins. It is also used in drug delivery research, as 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 liposomes can be used to encapsulate drugs and target specific cells or tissues.
Mécanisme D'action
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 functions as a phospholipid in cell membranes, contributing to the overall structure and stability of the membrane. It also plays a role in cell signaling and communication. In drug delivery research, 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 liposomes can be used to encapsulate drugs and target specific cells or tissues.
Biochemical and Physiological Effects:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. It has been shown to have little to no effect on cell viability or function. However, further research is needed to fully understand the biochemical and physiological effects of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 is its ability to mimic the properties of cell membranes, making it a valuable tool in biophysical and drug delivery research. It is also relatively stable and easy to work with in laboratory experiments. However, 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 can be expensive and may not fully replicate the complexity of cell membranes.
Orientations Futures
There are many potential future directions for 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 research. One area of interest is the use of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 liposomes in drug delivery, particularly for targeted cancer therapies. Additionally, further research is needed to fully understand the role of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 in cell signaling and communication. Finally, new synthesis methods and modifications to the 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 molecule may lead to improved properties and applications.
Méthodes De Synthèse
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method is the chemical synthesis using deuterated myristic acid and sn-glycerol-3-phosphocholine. This method results in a deuterated DMPC molecule, with the deuterium atoms replacing the hydrogen atoms in the myristic acid chain.
Propriétés
IUPAC Name |
[(2R)-2,3-di(tetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3,30D2,31D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHEXJVPOWHKC-ABPAQVLFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100720 | |
| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |
CAS RN |
326495-28-7 | |
| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326495-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)





![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
